

Application Notes and Protocols for BMS-919373 in Ion Channel Pharmacology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BMS-919373**

Cat. No.: **B1192345**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective small molecule inhibitor of the Kv1.5 potassium channel, also known as the ultra-rapid delayed rectifier potassium current (IKur).^[1] The Kv1.5 channel is predominantly expressed in the human atrium compared to the ventricle, making it a strategic target for the development of atrial-selective antiarrhythmic drugs.^{[2][3]} **BMS-919373** was investigated by Bristol-Myers Squibb for the potential treatment of atrial fibrillation (AF).^[1] Although its clinical development was discontinued, **BMS-919373** remains a valuable pharmacological tool for researchers studying the role of Kv1.5 in cardiac electrophysiology and exploring novel therapeutic strategies for atrial arrhythmias.^{[1][4]}

These application notes provide detailed protocols for the use of **BMS-919373** in characterizing the pharmacology of the Kv1.5 ion channel.

Mechanism of Action

BMS-919373 is a highly functionalized quinazoline that acts as a potent blocker of the Kv1.5 potassium channel.^[4] By inhibiting the IKur current, **BMS-919373** prolongs the action potential duration (APD) in atrial myocytes. This effect is believed to be the primary mechanism for its antiarrhythmic properties in the context of atrial fibrillation. The selectivity of **BMS-919373** for Kv1.5 over other cardiac ion channels, such as hERG, is a key feature that was explored to minimize the risk of ventricular proarrhythmias.

Data Presentation

The following table summarizes the quantitative pharmacological data for **BMS-919373**.

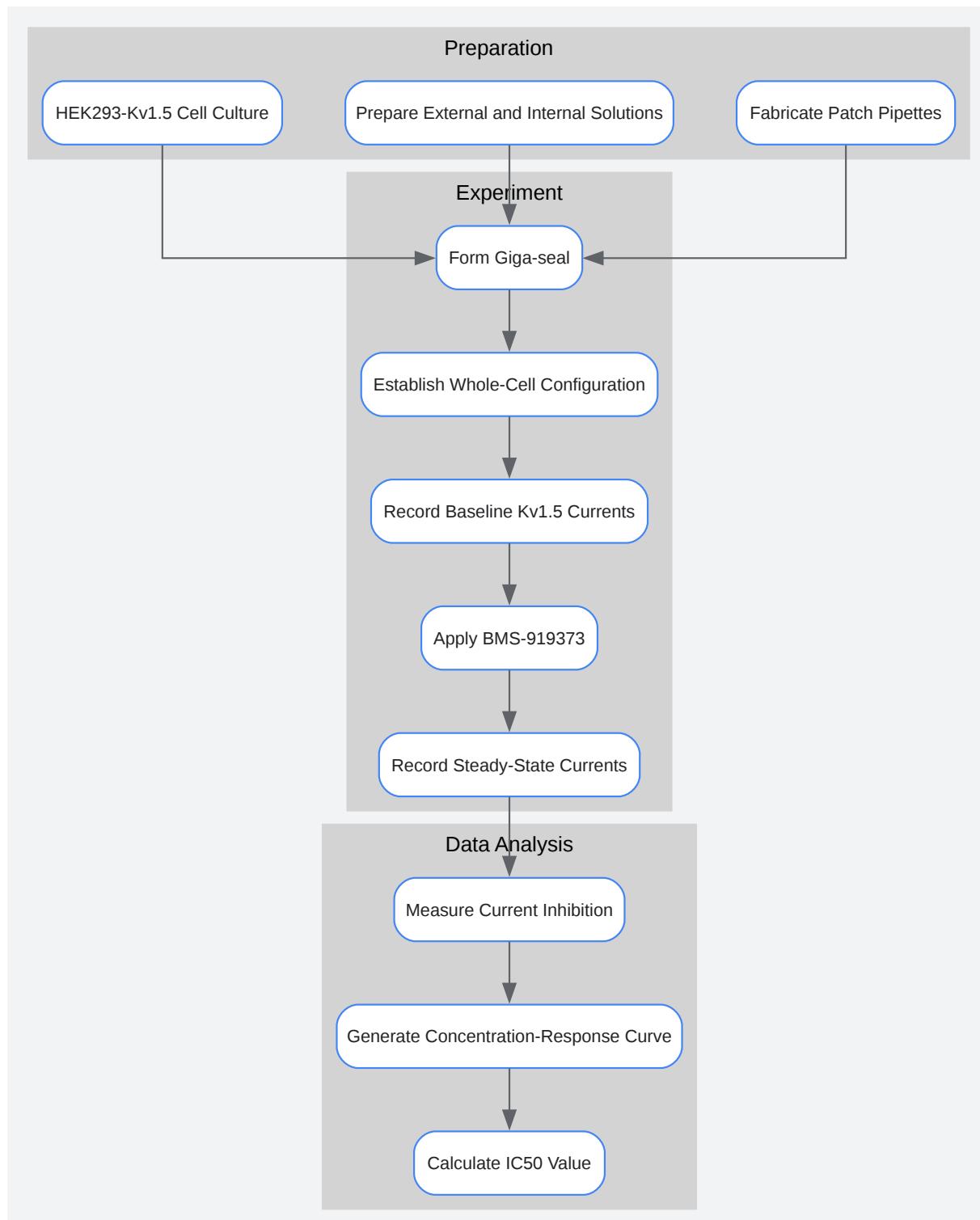
Parameter	Target Ion Channel	Value	Cell Line/System	Reference
IC50	Kv1.5 (IKur)	50 nM	-	
IC50	hERG	1.9 μ M	HEK293 cells	[5]

Experimental Protocols

Electrophysiological Characterization: Whole-Cell Patch-Clamp Assay

This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of **BMS-919373** on Kv1.5 currents.

Materials:


- HEK293 cells stably expressing human Kv1.5 channels
- **BMS-919373** stock solution (e.g., 10 mM in DMSO)
- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication

Procedure:

- Cell Preparation: Plate HEK293-Kv1.5 cells onto glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
- Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Voltage-Clamp Protocol:
 - Hold the cell membrane potential at a holding potential of -80 mV.
 - To elicit Kv1.5 currents, apply depolarizing voltage steps (e.g., to +40 mV for 500 ms).
 - Apply a series of voltage steps to generate a current-voltage (I-V) relationship.
- Compound Application:
 - Establish a stable baseline recording of Kv1.5 currents.
 - Perfusion the recording chamber with the external solution containing the desired concentration of **BMS-919373**.
 - Allow sufficient time for the drug effect to reach a steady state.
- Data Acquisition and Analysis:
 - Record currents before and after the application of **BMS-919373**.
 - Measure the peak current amplitude at the end of the depolarizing pulse.

- Calculate the percentage of current inhibition for each concentration of **BMS-919373**.
- Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Experimental Workflow for Patch-Clamp Assay

[Click to download full resolution via product page](#)

Caption: Workflow for Patch-Clamp Electrophysiology.

Radioligand Binding Assay (Representative Protocol)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (K_i) of **BMS-919373** for the Kv1.5 channel. A suitable radioligand for Kv1.5, such as [3 H]-dofetilide (with caution due to its primary hERG activity) or a more specific Kv1.5 radioligand if available, would be required.

Materials:

- Cell membranes prepared from cells expressing a high level of Kv1.5 channels
- Radioligand (e.g., [3 H]-labeled Kv1.5 ligand)
- **BMS-919373**
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (a high concentration of a known Kv1.5 ligand)
- Glass fiber filters
- Filtration apparatus
- Scintillation counter and scintillation fluid

Procedure:

- Membrane Preparation: Homogenize cells expressing Kv1.5 in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
 - Binding buffer
 - A fixed concentration of the radioligand (typically at or below its K_d value)
 - Increasing concentrations of **BMS-919373** (for competition curve) or buffer (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

- Cell membrane preparation.
- Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **BMS-919373** concentration.
 - Fit the data to a one-site competition model to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

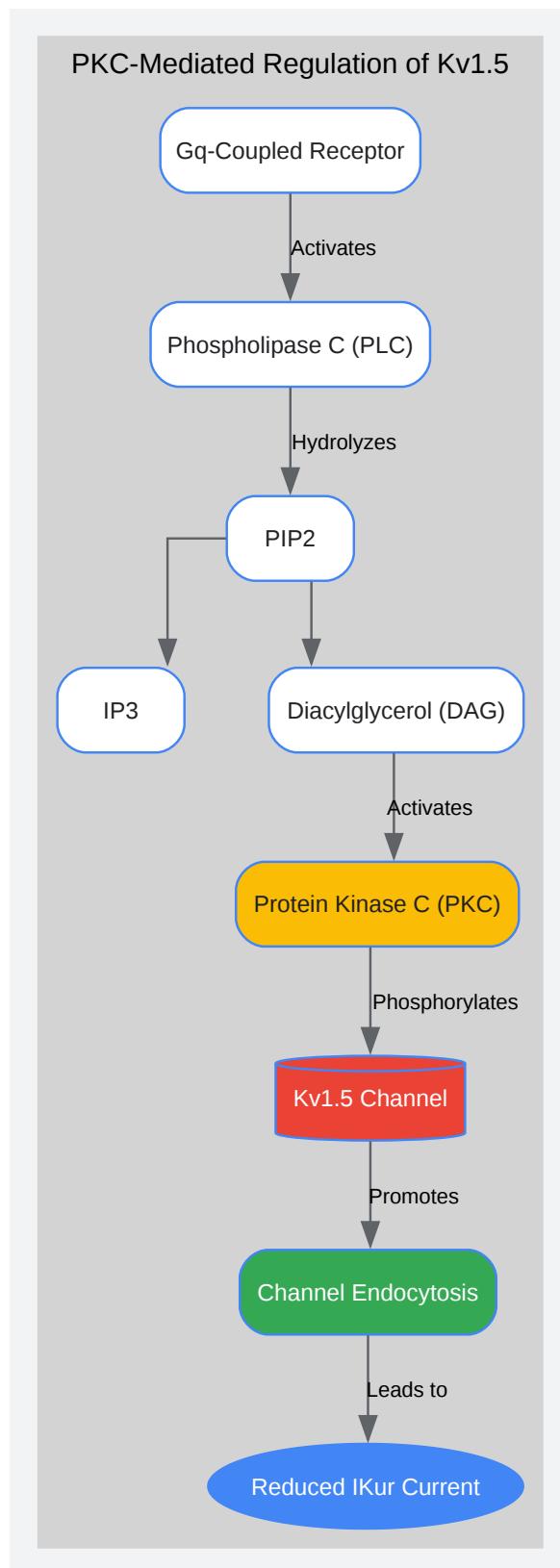
Functional Assay: In Vivo Animal Model of Atrial Fibrillation

This protocol describes a general procedure for evaluating the efficacy of **BMS-919373** in an in vivo model of atrial fibrillation, based on models used for other Kv1.5 inhibitors.

Materials:

- Anesthetized rabbits or dogs
- **BMS-919373** formulation for intravenous administration
- ECG recording equipment

- Programmable electrical stimulator
- Intracardiac catheters for pacing and recording


Procedure:

- Animal Preparation: Anesthetize the animal and maintain a stable physiological state. Insert catheters into the appropriate blood vessels and advance them to the heart for atrial pacing and recording of intracardiac electrograms.
- Induction of Atrial Fibrillation: Induce sustained atrial fibrillation through rapid atrial pacing (burst pacing).
- Drug Administration: Once sustained AF is established, administer **BMS-919373** intravenously as a bolus or infusion.
- Monitoring: Continuously record the ECG and intracardiac electrograms to monitor for the termination of AF and conversion to sinus rhythm.
- Electrophysiological Measurements: Before and after drug administration, measure key electrophysiological parameters such as the atrial effective refractory period (AERP).
- Data Analysis:
 - Determine the percentage of animals in which AF is terminated following **BMS-919373** administration.
 - Measure the time to conversion to sinus rhythm.
 - Analyze the change in AERP and other electrophysiological parameters.

Signaling Pathway

The activity of the Kv1.5 channel can be modulated by various intracellular signaling pathways. One important pathway involves Protein Kinase C (PKC). Activation of PKC can lead to the phosphorylation of the Kv1.5 channel or associated proteins, which can subsequently alter channel trafficking and reduce its cell surface expression, leading to a decrease in IKur.

Signaling Pathway of Kv1.5 Regulation by PKC

[Click to download full resolution via product page](#)

Caption: Regulation of Kv1.5 by the PKC Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BMS 919373 - AdisInsight [adisinsight.springer.com]
- 2. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
- 4. BMS-919373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-919373 in Ion Channel Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192345#bms-919373-for-studying-ion-channel-pharmacology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com